2-(Benzyloxy)-4-methoxyphenylboronic acid pinacol ester
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Overview
Description
“2-(Benzyloxy)-4-methoxyphenylboronic acid pinacol ester” is a specialized chemical reagent . It is commonly used in biomedical research . The empirical formula of this compound is C19H23BO3 and it has a molecular weight of 310.20 .
Synthesis Analysis
Pinacolboronate esters, such as “this compound”, are widely used in the Suzuki coupling reaction to connect organic building blocks for the total synthesis of complex molecules . The 2-aminopyrimidine-5-pinacolboronate ester was used as a starting material in the synthesis of a development compound .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCC1(C)OB(OC1(C)C)c2ccccc2OCc3ccccc3
. Chemical Reactions Analysis
The hydrolysis of some phenylboronic pinacol esters, including “this compound”, has been described . The kinetics of this reaction is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .Physical and Chemical Properties Analysis
The melting point of “this compound” is between 100-104 °C . It is classified as a non-combustible solid .Mechanism of Action
Pinacolboronate esters are widely used in the Suzuki coupling reaction to connect organic building blocks for the total synthesis of complex molecules . The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Safety and Hazards
Future Directions
The catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This could be a potential future direction for the use of “2-(Benzyloxy)-4-methoxyphenylboronic acid pinacol ester”.
Properties
IUPAC Name |
2-(4-methoxy-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)17-12-11-16(22-5)13-18(17)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOJJVCZOKUYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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